4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid
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Description
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves multi-step organic reactions, including cycloadditions, which are crucial for forming the cyclohexane ring. For instance, [4 + 2] cycloaddition reactions, as demonstrated by Kozmin, He, and Rawal (2003), are fundamental in the construction of cyclohexene derivatives from precursors like 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate, leading to various cyclohexenone products (Kozmin, He, & Rawal, 2003).
Molecular Structure Analysis
The molecular structure of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid and its derivatives is characterized by X-ray crystallography and NMR studies. These techniques confirm the cyclohexane ring's chair conformation and the stereochemistry of substituents, which are critical for the compound's reactivity and interaction with other molecules. Valle et al. (1988) provided insights into the conformational behavior of similar cyclohexane derivatives in crystallographic studies (Valle et al., 1988).
Scientific Research Applications
Chemical Synthesis and Cyclization Reactions
This compound has relevance in the field of chemical synthesis, especially in the creation of cyclohexene derivatives and their subsequent applications. For example, in the study of cycloaddition reactions, similar compounds are used to synthesize cyclohexenone derivatives, demonstrating their utility in constructing complex chemical structures through Diels–Alder reactions. This method is critical for producing compounds with potential applications in medicinal chemistry and materials science (Kozmin, He, & Rawal, 2003).
properties
CAS RN |
165947-29-5 |
---|---|
Product Name |
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid |
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
ROTYORSNVMSVPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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